molecular formula C10H15FN2 B1386880 N-(3-fluorobenzyl)propane-1,3-diamine CAS No. 953072-23-6

N-(3-fluorobenzyl)propane-1,3-diamine

Cat. No. B1386880
M. Wt: 182.24 g/mol
InChI Key: QASVZHQJTWLVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-fluorobenzyl)propane-1,3-diamine” is a chemical compound with the molecular formula C10H15FN2 . It has an average mass of 182.238 Da and a monoisotopic mass of 182.121933 Da . This compound is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of “N-(3-fluorobenzyl)propane-1,3-diamine” consists of a propane-1,3-diamine backbone with a fluorobenzyl group attached . More detailed structural information or 3D models may be available in specialized chemical databases or software.

Scientific Research Applications

1. Algicidal Agent against Harmful Algae

  • Application Summary: This research focused on developing a variety of algaecides for harmful algae control that cause water pollution. A series of 79 derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine were synthesized and their structure-activity relationships toward a harmful and a harmless algal species were analyzed .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the abstract, but it involves the synthesis of a series of derivatives and analysis of their structure-activity relationships .
  • Results: Among the derivatives, the best algicidal activities were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group .

2. Catalyst for Transfer Hydrogenation of Carbonyl Compounds

  • Application Summary: A water-soluble Pd (II) complex of N′- (pyridin-2-yl)propane-1,3-diamine modified β-cyclodextrin (Pd (II)@PyPDA:β-CD) was synthesized and used as a homogeneous, ecofriendly and reusable catalyst for transfer hydrogenation of carbonyl compounds in water .
  • Methods of Application: The catalyst was synthesized and characterized by FT–IR, NMR, mass, UV–vis spectroscopies and molecular modeling studies. It was used under mild reaction conditions for transfer hydrogenation of aromatic ketones to secondary alcohols using isopropyl alcohol as a green reducing agent .
  • Results: The catalyst was reused five times with only a small decrease in its catalytic activity. The presence of a chiral cavity in cyclodextrin facilitated significant chiral induction .

3. Building Blocks in Synthetic Organic Chemistry

  • Application Summary: 1,3-Diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the abstract, but it involves the development of an effective synthetic approach to 1,3-diamines .
  • Results: The review summarizes the synthetic methods for the preparation of 1,3-diamines .

4. Intermediate in a Variety of Applications

  • Application Summary: 1,2 Propylendiamine is an organic chemical that belongs to the group of alphatic amines. It is used as an intermediate in a variety of applications .
  • Methods of Application: The specific methods of application are not detailed, but it involves the use of 1,2 Propylendiamine as an intermediate .
  • Results: The results or outcomes obtained from these applications are not specified .

5. Chelating and Cross Linking Agent

  • Application Summary: 1,3-Diaminopropane (1,3-PDA) is used as a chelating and cross linking agent for epoxy systems .
  • Methods of Application: The specific methods of application are not detailed, but it involves the use of 1,3-Diaminopropane as a chelating and cross linking agent .
  • Results: The results or outcomes obtained from these applications are not specified .

6. Building Block for Various Active Pharmaceutical Ingredients

  • Application Summary: 2- (Diethylamino)ethylamine (DEAEA) belongs to the class of ethylenamines. It is mainly used as a building block for various active pharmaceutical ingredients .
  • Methods of Application: The specific methods of application are not detailed, but it involves the use of 2- (Diethylamino)ethylamine as a building block .
  • Results: The results or outcomes obtained from these applications are not specified .

properties

IUPAC Name

N'-[(3-fluorophenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7,13H,2,5-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASVZHQJTWLVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249702
Record name N1-[(3-Fluorophenyl)methyl]-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorobenzyl)propane-1,3-diamine

CAS RN

953072-23-6
Record name N1-[(3-Fluorophenyl)methyl]-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953072-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[(3-Fluorophenyl)methyl]-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorobenzyl)propane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N-(3-fluorobenzyl)propane-1,3-diamine
Reactant of Route 3
Reactant of Route 3
N-(3-fluorobenzyl)propane-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N-(3-fluorobenzyl)propane-1,3-diamine
Reactant of Route 5
Reactant of Route 5
N-(3-fluorobenzyl)propane-1,3-diamine
Reactant of Route 6
Reactant of Route 6
N-(3-fluorobenzyl)propane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.